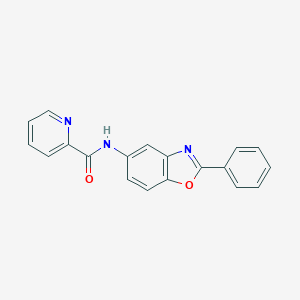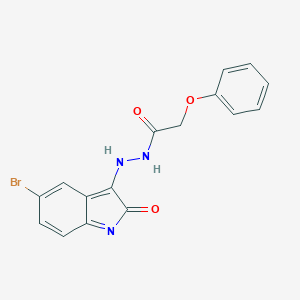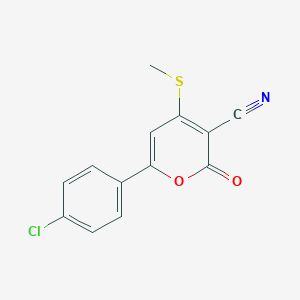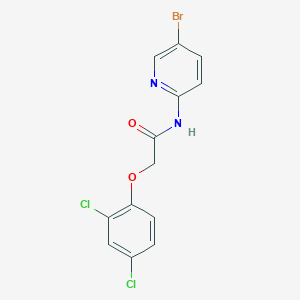![molecular formula C13H19BrN2O2S B246178 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine, also known as BSI-201, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzyme. This compound has gained significant attention in the field of cancer research due to its potential use as a therapeutic agent for cancer treatment.
Mecanismo De Acción
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine is a potent inhibitor of PARP enzyme activity. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can lead to the activation of cell death pathways. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting PARP enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine are primarily related to its inhibition of PARP enzyme activity. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can lead to the activation of cell death pathways. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, leading to enhanced cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a potent inhibitor of PARP enzyme activity, and its effects on cancer cell death can be easily measured in vitro and in vivo. However, 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has some limitations for lab experiments. It is a small molecule inhibitor, and its effects on PARP enzyme activity may not be specific to cancer cells. Additionally, the optimal dosage and treatment duration for 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine may vary depending on the type of cancer being treated.
Direcciones Futuras
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has several potential future directions for research. One area of research is the development of combination therapies that include 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine and other DNA-damaging agents, such as chemotherapy and radiation therapy. Another area of research is the development of more specific PARP inhibitors that may have fewer off-target effects. Additionally, further research is needed to determine the optimal dosage and treatment duration for 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine in different types of cancer.
Métodos De Síntesis
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-2,5-dimethylphenylamine with 4-methylpiperazine in the presence of a base to form 1-(4-bromo-2,5-dimethylphenyl)piperazine. The second step involves the reaction of 1-(4-bromo-2,5-dimethylphenyl)piperazine with methanesulfonyl chloride in the presence of a base to form 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its potential use as a therapeutic agent for cancer treatment. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and eventual cell death. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, leading to enhanced cancer cell death. 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine has been studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancers.
Propiedades
Fórmula molecular |
C13H19BrN2O2S |
|---|---|
Peso molecular |
347.27 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O2S/c1-10-9-13(11(2)8-12(10)14)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3 |
Clave InChI |
XVJHBXBDQTWYPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C |
SMILES canónico |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)




![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)

![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

